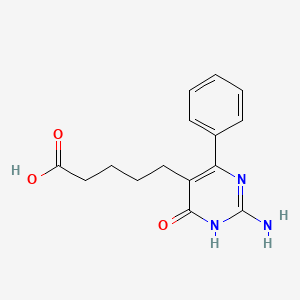

5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid

Description

Properties

CAS No. |

105996-17-6 |

|---|---|

Molecular Formula |

C15H17N3O3 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

5-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)pentanoic acid |

InChI |

InChI=1S/C15H17N3O3/c16-15-17-13(10-6-2-1-3-7-10)11(14(21)18-15)8-4-5-9-12(19)20/h1-3,6-7H,4-5,8-9H2,(H,19,20)(H3,16,17,18,21) |

InChI Key |

CONXXRRCNONNAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to produce the desired indole product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 of the dihydropyrimidine ring acts as a nucleophile, enabling substitution reactions under mild conditions. For example:

-

Reaction with alkyl halides (e.g., methyl iodide) in basic aqueous ethanol yields N-alkylated derivatives.

-

Acylation with acetic anhydride in pyridine produces N-acetylated analogs.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, NaOH (aq.), ethanol, 25°C | N-Methyl derivative | 72% | |

| Acylation | Acetic anhydride, pyridine, 60°C | N-Acetyl derivative | 85% |

Oxidation-Reduction Reactions

The dihydropyrimidine core undergoes redox transformations:

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the dihydropyrimidine ring to a fully aromatic pyrimidine system.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 1,4-dihydropyrimidine to a tetrahydropyrimidine structure.

| Reaction Type | Reagents/Conditions | Key Changes | Observed Byproducts |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Formation of pyrimidine ring | CO₂ (from pentanoic acid side chain) |

| Reduction | H₂ (1 atm), Pd-C, methanol | Saturation of dihydro ring | None reported |

Acid-Base Reactions

The carboxylic acid moiety participates in acid-base equilibria and salt formation:

-

Reacts with NaOH to form a water-soluble sodium carboxylate salt.

-

Forms stable complexes with divalent metal ions (e.g., Cu²⁺, Zn²⁺) in buffered solutions.

| Reaction Type | Conditions | Product Stability | Applications |

|---|---|---|---|

| Salt Formation | NaOH (aq.), 25°C | pH-dependent; stable up to pH 9 | Improves solubility for biological assays |

| Metal Chelation | CuSO₄, acetate buffer, pH 5.5 | Stable complexes (log K = 4.2) | Potential metalloenzyme inhibition |

Cyclization and Ring-Opening Reactions

The pentanoic acid side chain enables intramolecular cyclization:

-

Heating in DMF with DCC forms a γ-lactam via amide bond formation.

-

Acid-catalyzed ring-opening of the dihydropyrimidine core occurs under strong HCl, yielding a linear urea derivative.

| Reaction Type | Conditions | Key Product | Mechanistic Pathway |

|---|---|---|---|

| Lactam Formation | DMF, DCC, 100°C | 6-membered γ-lactam | Nucleophilic acyl substitution |

| Ring-Opening | 6M HCl, reflux | Linear urea-carboxylic acid | Acid-mediated hydrolysis |

Functional Group Modifications

The phenyl group at position 6 undergoes electrophilic aromatic substitution:

-

Nitration (HNO₃/H₂SO₄) introduces a nitro group at the para position.

-

Halogenation (Br₂/FeBr₃) adds bromine at the ortho position relative to the pyrimidine ring.

| Reaction Type | Reagents | Positional Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to existing phenyl group | 63% |

| Bromination | Br₂/FeBr₃ | Ortho to pyrimidine attachment | 58% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its phenyl group:

-

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) forms biaryl derivatives.

| Reaction Type | Catalytic System | Substrate Scope | Limitations |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Electron-deficient boronic acids | Low yield with sterically hindered partners |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid exhibit antimicrobial activity. Studies have shown that modifications to the dihydropyrimidine structure can enhance efficacy against various bacterial strains, making it a candidate for antibiotic development.

Antiviral Activity

The compound's structural characteristics allow for interactions with viral proteins, suggesting potential antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication, which could lead to new treatments for viral infections.

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may possess neuroprotective properties. The unique combination of functional groups allows it to interact with neural pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications. Key reactions include:

- Condensation Reactions : Essential for forming the dihydropyrimidine ring.

- Functional Group Modifications : Allowing the introduction of various substituents that can affect biological activity.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that modifications in the phenyl group significantly enhanced antimicrobial activity against resistant bacterial strains.

- Neuroprotection Research : Research indicated that derivatives showed promise in protecting neuronal cells from oxidative stress, suggesting potential in treating Alzheimer's disease.

- Antiviral Mechanism Investigation : A study focused on the interaction between this compound and viral proteins, revealing its ability to inhibit viral replication in vitro.

Mechanism of Action

The mechanism of action of 5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 5-(2-Amino-4-oxo-6-hydroxy-1,4-dihydropyrimidin-5-yl)pentanoic Acid

Key Differences :

- Substitution at Position 6 : The target compound has a phenyl group, whereas this analog features a hydroxyl group at the 6-position of the pyrimidine ring .

- Stability : Hydroxyl groups may participate in hydrogen bonding or oxidation, whereas the phenyl group offers greater steric and electronic stability.

Functional Analog: α-Lipoic Acid (5-[(3R)-1,2-Dithiolan-3-yl]pentanoic Acid)

Structural Similarities :

Functional Differences :

- Mechanism : α-Lipoic acid acts as a cofactor in mitochondrial dehydrogenase complexes and a potent antioxidant via its dithiolane moiety. The target compound lacks sulfur and may instead modulate enzymatic activity through its pyrimidine core.

- Bioactivity: α-Lipoic acid is a known NF-κB inhibitor, while the target compound’s phenyl group may direct it toward aromatic interaction-dependent targets (e.g., kinase or protease inhibition) .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Accessibility : The hydroxylated analog is easier to synthesize due to fewer steric challenges compared to the phenyl-substituted compound, which may require palladium-catalyzed coupling for aryl introduction .

- Computational Modeling : Tools like SHELX and ORTEP-3 (used in crystallography) could resolve structural details, such as hydrogen-bonding patterns in the hydroxylated analog versus π-π stacking in the phenyl derivative .

- Pharmacological Potential: The hydroxylated analog’s similarity to α-lipoic acid suggests possible antioxidant or anti-inflammatory roles, while the phenyl-substituted compound’s lipophilicity may favor central nervous system targeting.

Biological Activity

5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid is a complex organic compound that incorporates a dihydropyrimidine ring structure and a pentanoic acid moiety. Its molecular formula is C₁₅H₁₇N₃O₃, with a molecular weight of approximately 287.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Characteristics

The unique structural features of this compound include:

- An amino group that may contribute to its interaction with biological targets.

- A keto group that can participate in various chemical reactions, enhancing its reactivity.

- A phenyl substituent which may influence its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown promising antiproliferative activities against various human tumor cell lines. The mechanism of action often involves disruption of microtubule dynamics and cell cycle arrest, particularly in the G2/M phase, leading to inhibited cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.5 | HT-29 | Microtubule disruption |

| Compound B | 0.15 | EA.hy926 | Centrosome de-clustering |

| Compound C | 0.04 | HCT116 p53−/− | G2/M phase arrest |

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. The modification of the dihydropyrimidine ring can lead to derivatives with improved potency and selectivity towards specific biological targets .

Case Studies

A notable case study involved the testing of a series of dihydropyrimidine derivatives for their anticancer activity against a panel of eight human tumor cell lines. The study highlighted several compounds with high antiproliferative activity and distinct mechanisms of action, including microtubule disruption and G2/M phase arrest .

Q & A

Q. What are the optimal synthetic routes for 5-(2-amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid, and how can purity be ensured?

Synthesis typically involves cyclocondensation of substituted thioureas with β-keto esters or alkylation of dihydropyrimidine precursors. For example, alkylation reagents like ethyl 2-chloroacetate or benzoyl chlorides are used in DMF at room temperature, followed by acid quenching and purification via column chromatography or recrystallization . Purity is validated using HPLC (≥98%) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation) .

Q. How should researchers characterize this compound’s stability under experimental conditions?

Stability studies should assess degradation under varying pH, temperature, and solvent conditions. For instance, lyophilized powder is stable at -20°C for years, while solutions in DMSO or aqueous buffers require storage at -80°C to prevent hydrolysis or oxidation . Accelerated stability testing via LC-MS can identify degradation products, such as oxo-group reduction or phenyl ring modifications .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., δ 12.02 ppm for carboxylic acid protons) and ¹³C NMR confirm substituent positions and hydrogen bonding patterns .

- Mass Spectrometry (HRMS/LC-MS): Exact mass determination (e.g., [M+H]+ ion) ensures molecular formula alignment .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

SAR studies require systematic modification of the dihydropyrimidine core and pentanoic acid side chain. For example:

- Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to assess antibacterial activity .

- Modify the amino group to acylated or alkylated derivatives to study solubility and target binding.

Bioassays should include minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and enzyme inhibition assays (e.g., dihydrofolate reductase) with IC₅₀ calculations .

Q. What experimental strategies address contradictory bioactivity data across different studies?

Contradictions may arise from assay conditions (e.g., pH, solvent) or cellular uptake variability. Mitigation strategies:

- Standardize assay protocols (e.g., use uniform buffer systems like ammonium acetate, pH 6.5) .

- Compare results across multiple cell lines or model organisms to identify target specificity .

- Employ metabolomic profiling to detect intracellular metabolite interference .

Q. How can computational modeling guide mechanistic studies of this compound?

- Docking Simulations: Predict binding affinity to enzymes like dihydrofolate reductase using AutoDock or Schrödinger .

- MD Simulations: Analyze stability of ligand-target complexes in aqueous environments over 100-ns trajectories .

- QSAR Models: Correlate electronic parameters (e.g., logP, H-bond donors) with antibacterial activity to prioritize derivatives .

Q. What methods resolve challenges in synthesizing stereochemically pure derivatives?

- Chiral Chromatography: Separate enantiomers using amylose- or cellulose-based columns .

- Asymmetric Catalysis: Employ palladium-catalyzed cross-coupling to control stereochemistry at the dihydropyrimidine C5 position .

- Circular Dichroism (CD): Verify enantiopurity by monitoring Cotton effects in the 200–300 nm range .

Data Interpretation and Theoretical Frameworks

Q. How should researchers contextualize findings within broader biochemical theories?

Link mechanistic data to established frameworks, such as:

- Transition-State Analogue Theory: Position the compound as a mimic of folate biosynthesis intermediates to explain enzyme inhibition .

- Chemiosmotic Theory: Relate membrane permeability (via pentanoic acid’s hydrophilicity) to antibacterial efficacy .

Q. What statistical approaches are recommended for analyzing dose-response data?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with Tukey’s Post Hoc Test: Compare IC₅₀ values across derivatives to identify significant activity differences .

Methodological Pitfalls and Solutions

Q. How can researchers mitigate interference from synthesis byproducts in bioassays?

- Purification: Use preparative HPLC with C18 columns (acetonitrile/water gradients) to remove alkylation byproducts .

- Control Experiments: Include "scrambled" derivatives (e.g., with inverted substituents) as negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.